2,2,2-Trifluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one is an organic compound with the molecular formula C10H9F3O2 It is a trifluoromethyl ketone, characterized by the presence of a trifluoromethyl group attached to a phenyl ring substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one typically involves the reaction of 2-methoxy-6-methylbenzaldehyde with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
2-methoxy-6-methylbenzaldehyde+trifluoroacetic anhydrideAlCl3this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethan-1-one
- 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
- 2,2,2-Trifluoro-1-(m-tolyl)ethanone
Uniqueness
2,2,2-Trifluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of both methoxy and methyl groups can affect the compound’s electronic properties and steric hindrance, making it distinct from other trifluoromethyl ketones.
Properties
Molecular Formula |
C10H9F3O2 |
---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-methoxy-6-methylphenyl)ethanone |
InChI |
InChI=1S/C10H9F3O2/c1-6-4-3-5-7(15-2)8(6)9(14)10(11,12)13/h3-5H,1-2H3 |
InChI Key |
JXDDZIJSRUCPHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.